molecular formula C12H8F3NO B3011146 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 312303-90-5

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B3011146
CAS No.: 312303-90-5
M. Wt: 239.197
InChI Key: MKXBQGRHBATBKC-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaOH, KOH, nucleophiles like amines or thiols

Major Products:

Comparison with Similar Compounds

  • 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid
  • 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-methanol
  • 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-thiol

Comparison: 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct reactivity and potential biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate in drug discovery .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXBQGRHBATBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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